REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][Br:9])=[CH:6][CH:5]=1)([O-:3])=[O:2].[CH2:12]([S:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][N:21]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>CC(C)=O>[Br-:9].[N+:1]([C:4]1[CH:11]=[CH:10][C:7]([CH2:8][N+:21]2[CH:22]=[CH:23][CH:24]=[CH:25][C:20]=2[S:19][CH2:12][C:13]2[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=2)=[CH:6][CH:5]=1)([O-:3])=[O:2] |f:3.4|
|
Name
|
|
Quantity
|
1.08 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(CBr)C=C1
|
Name
|
|
Quantity
|
1.05 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)SC1=NC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
CUSTOM
|
Details
|
were removed by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
[Br-].[N+](=O)([O-])C1=CC=C(C[N+]2=C(C=CC=C2)SCC2=CC=CC=C2)C=C1
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 6.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |